tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C13H20F2N2O3. It is a spirocyclic compound containing both fluorine and nitrogen atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent and a tert-butyl esterifying agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
- Oxidation products: Oxo derivatives.
- Reduction products: Amine derivatives.
- Substitution products: Compounds with substituted functional groups .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex spirocyclic compounds.
- Employed in the development of fluorinated organic molecules for various applications .
Biology:
- Investigated for potential use in the design of biologically active molecules, such as enzyme inhibitors .
Medicine:
- Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals .
Industry:
Mechanism of Action
The mechanism by which tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, while the spirocyclic structure provides rigidity and stability .
Comparison with Similar Compounds
- tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
- tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness:
- The presence of fluorine atoms in tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate distinguishes it from other similar compounds, providing unique chemical and physical properties.
- The spirocyclic structure contributes to its stability and rigidity, making it a valuable building block in various chemical syntheses .
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-12(4-5-16-9(12)18)6-13(14,15)8-17/h4-8H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGABIOSBPKNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNC2=O)CC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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